molecular formula C6H7N2NaO2S B6608205 sodium2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate CAS No. 2839139-12-5

sodium2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate

Cat. No.: B6608205
CAS No.: 2839139-12-5
M. Wt: 194.19 g/mol
InChI Key: NMXYJNAPTNOJPA-UHFFFAOYSA-M
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Description

Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives with potential biological activities.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent.

    Medicine: Thiadiazole derivatives, including sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate, are investigated for their potential as anticancer, anti-inflammatory, and anticonvulsant agents.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes, such as DNA synthesis and cell division.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to the inhibition of their growth and proliferation. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases.

Comparison with Similar Compounds

Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate can be compared with other thiadiazole derivatives:

    Similar Compounds: 1,3,4-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole.

    Uniqueness: The presence of the ethyl group at the 3-position and the acetate moiety at the 2-position of the thiadiazole ring imparts unique chemical and biological properties to sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate. These structural features enhance its solubility, stability, and bioactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

sodium;2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.Na/c1-2-4-7-5(11-8-4)3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXYJNAPTNOJPA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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